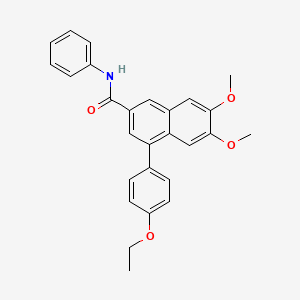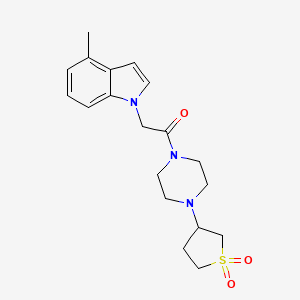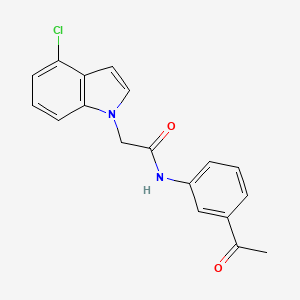![molecular formula C25H29N3O4 B14955593 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one](/img/structure/B14955593.png)
7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a methoxy group, a methyl group, and a piperazino propyl side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the methoxy and methyl groups: Methoxylation and methylation reactions can be carried out using appropriate reagents like methyl iodide and sodium methoxide.
Attachment of the piperazino propyl side chain:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-methyl-2H-chromen-2-one: Lacks the piperazino propyl side chain.
4-methyl-6-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one: Lacks the methoxy group.
7-methoxy-6-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one: Lacks the methyl group.
Uniqueness
The uniqueness of 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy, methyl, and piperazino propyl groups allows for unique interactions with biological targets and enhances its potential as a versatile compound in scientific research.
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
7-methoxy-4-methyl-6-[3-oxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]propyl]chromen-2-one |
InChI |
InChI=1S/C25H29N3O4/c1-18-15-25(30)32-23-17-22(31-2)20(16-21(18)23)3-4-24(29)28-13-11-27(12-14-28)10-7-19-5-8-26-9-6-19/h5-6,8-9,15-17H,3-4,7,10-14H2,1-2H3 |
InChI Key |
QKTRWVSAFFSGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)CCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2,6-dimethyl-4-(4-{[(3-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14955511.png)
![5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14955514.png)
![5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955519.png)
![5-[(4-ethenylbenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14955536.png)
![2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B14955539.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B14955542.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B14955549.png)

![2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide](/img/structure/B14955566.png)

![Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B14955578.png)
![(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955579.png)

![1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955614.png)
